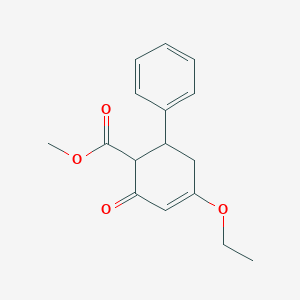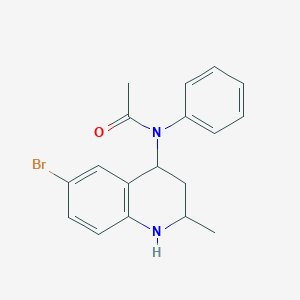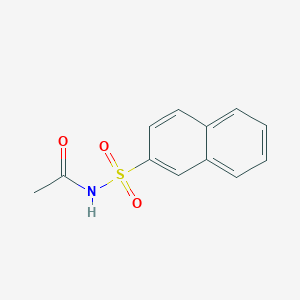![molecular formula C21H20ClNO B12483074 N-benzyl-1-[4-(benzyloxy)-3-chlorophenyl]methanamine](/img/structure/B12483074.png)
N-benzyl-1-[4-(benzyloxy)-3-chlorophenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-[4-(benzyloxy)-3-chlorophenyl]methanamine is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a benzyl group attached to a methanamine moiety, with additional benzyloxy and chlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[4-(benzyloxy)-3-chlorophenyl]methanamine typically involves the reaction of benzylamine with 4-(benzyloxy)-3-chlorobenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[4-(benzyloxy)-3-chlorophenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include benzaldehyde derivatives, amine derivatives, and various substituted benzylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-1-[4-(benzyloxy)-3-chlorophenyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-1-[4-(benzyloxy)-3-chlorophenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-[4-(benzyloxy)-3-bromophenyl]methanamine
- N-benzyl-1-[4-(benzyloxy)-3-methoxyphenyl]methanamine
- 4-(Trifluoromethyl)benzylamine
Uniqueness
N-benzyl-1-[4-(benzyloxy)-3-chlorophenyl]methanamine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H20ClNO |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C21H20ClNO/c22-20-13-19(15-23-14-17-7-3-1-4-8-17)11-12-21(20)24-16-18-9-5-2-6-10-18/h1-13,23H,14-16H2 |
InChI Key |
XLTTTZKFQPSVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B12483011.png)
![4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine](/img/structure/B12483014.png)
![1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B12483018.png)
![1-(azepan-1-yl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12483021.png)
![Ethyl 5-{[(3,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483026.png)

![1,3-Dichloropropan-2-yl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B12483038.png)
![Ethyl 5-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12483040.png)
![Methyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483043.png)
![2-[(4-Oxochromen-3-yl)methylidene]indene-1,3-dione](/img/structure/B12483046.png)
![8-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B12483047.png)
![N-(2,4-difluorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B12483053.png)
